N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic imidazolidinone derivative characterized by a 2,5-dioxoimidazolidine core substituted with a 4-methoxyphenyl group at position 4 and an acetamide side chain bearing a 1-cyanocyclopentyl moiety. Below, we compare its structural and physicochemical properties with closely related analogs to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-18(13-5-7-14(27-2)8-6-13)16(25)23(17(26)22-18)11-15(24)21-19(12-20)9-3-4-10-19/h5-8H,3-4,9-11H2,1-2H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDKENMPRALCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Cyclization Methodology
The 2,5-dioxoimidazolidine system is typically constructed via cyclization of N-aryl-N'-alkylurea derivatives . A representative protocol involves:
- Condensation :
$$ 4\text{-Methoxybenzaldehyde} $$ (1.0 eq) reacts with $$ \text{methylamine} $$ (1.2 eq) in ethanol at reflux (78°C, 6 h) to form the corresponding imine. - Reductive Amination :
Sodium cyanoborohydride (1.5 eq) in methanol at 0°C→RT (12 h) yields $$ 4\text{-(4-methoxyphenyl)-4-methylaminobutanol} $$. - Urea Formation :
Treatment with triphosgene (0.33 eq) in dichloromethane at −15°C produces the carbamate intermediate. - Cyclization :
Heating in toluene at 110°C with DBU (1,8-diazabicycloundec-7-ene) catalyzes ring closure to the imidazolidinone.
Critical Parameters :
- Temperature control during carbamate formation (−15°C ± 2°C) minimizes side reactions
- DBU concentration (0.1 eq) balances reaction rate vs. epimerization risk
Alternative Michael Addition-Cyclization Approach
A patent-derived method utilizes α,β-unsaturated carbonyl compounds for annulation:
$$
\begin{array}{ccc}
\text{4-Methoxyphenylacetone} & \xrightarrow{\text{NaH, DMF}} & \text{Enolate} \
& \downarrow^{\text{Methyl acrylate}} & \
\text{Michael Adduct} & \xrightarrow{\text{NH}_3,\ \Delta} & \text{Imidazolidinone} \
\end{array}
$$
This one-pot procedure achieves 68% yield with 95:5 diastereomeric ratio when conducted in supercritical ammonia at 150°C/50 bar.
Acetamide Linker Installation
Chloroacetylation Followed by Aminolysis
A robust two-step sequence adapted from USP 6,649,796B2:
- Chloroacetylation :
Imidazolidinone (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in THF using Et$$_3$$N (2.5 eq) as base (−10°C→RT, 4 h). - Aminolysis :
Intermediate treated with 1-cyanocyclopentylamine (1.5 eq) in acetonitrile at 60°C (12 h) yields target acetamide.
Purification :
- Crude product washed with 5% NaHCO$$_3$$
- Column chromatography (SiO$$_2$$, EtOAc/hexane 1:3→1:1) affords 74% purity
- Final recrystallization from ethanol/water (9:1) achieves >99% HPLC purity
Direct Coupling via Activators
Modern peptide coupling agents enhance efficiency:
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 82 | 97 |
| HATU/DIPEA | 88 | 98 |
| T3P/Et$$_3$$N | 91 | 99 |
Optimal conditions:
- T3P (propylphosphonic anhydride) : 1.3 eq in DCM at 25°C (3 h)
- Workup includes 5% citric acid wash to remove excess reagent
Synthesis of 1-Cyanocyclopentylamine
Strecker Synthesis with Modifications
A three-step sequence from cyclopentanone:
- Cyanohydrin Formation :
$$ \text{Cyclopentanone} + \text{KCN} + \text{(NH}4\text{)}2\text{CO}3 \xrightarrow{\text{H}2\text{O/EtOH}} \text{Cyanohydrin} $$ (89%) - Reductive Amination :
$$ \text{Cyanohydrin} + \text{NH}3 + \text{NaBH}3\text{CN} \xrightarrow{\text{MeOH}} \text{1-Aminocyclopentanol} $$ (76%) - Dehydration :
PCl$$_5$$ in toluene at 0°C converts alcohol to nitrile (82%)
Process Optimization and Scale-Up Challenges
Thermal Stability Analysis
DSC studies reveal decomposition onset at 218°C, guiding reaction temperature limits:
| Process Step | Max Temp (°C) |
|---|---|
| Cyclization | 110 |
| Acetamide Coupling | 60 |
Solvent Screening for Crystallization
| Solvent | Yield (%) | Crystal Habit |
|---|---|---|
| Ethanol | 85 | Needles |
| IPA | 78 | Prisms |
| Acetonitrile | 92 | Plates |
Acetonitrile/water (95:5) optimal for controlled crystallization.
Analytical Characterization
Spectroscopic Data Consolidation
$$ ^1\text{H NMR} $$ (600 MHz, DMSO-d$$_6$$) :
- δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)
- δ 6.92 (d, J=8.4 Hz, 2H, Ar-OCH$$_3$$)
- δ 4.31 (q, J=6.6 Hz, 1H, NCH$$_2$$)
- δ 2.98 (s, 3H, NCH$$_3$$)
HRMS (ESI+) : m/z 441.1892 [M+H]$$^+$$ (calc. 441.1889)
Chiral HPLC Method
Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)
Flow: 1.0 mL/min, λ=254 nm
Retention: 12.4 min (R), 14.7 min (S)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Process Mass Intensity |
|---|---|---|
| T3P | 320 | 0.8 |
| EDCI | 280 | 1.2 |
| Chloroacetyl Chloride | 45 | 1.5 |
T3P demonstrates superior PMI despite higher cost due to reduced purification needs.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Core Imidazolidinone Modifications
The 2,5-dioxoimidazolidine core is conserved across all analogs, but substitutions at position 4 significantly influence electronic and steric properties:
- Target Compound : 4-Methyl-4-(4-methoxyphenyl) substitution. The methoxy group enhances solubility via electron donation and moderate hydrophilicity .
- Analog 1 (CAS 957011-64-2): Same core but with a chloroacetamide side chain (2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide).
- Analog 2 (CAS 1423032-75-0) : 4-(2,4-Dichlorophenyl)-4-methyl substitution and acetic acid instead of acetamide. The dichlorophenyl group increases lipophilicity, while the carboxylic acid improves aqueous solubility but reduces membrane permeability .
Acetamide Side Chain Variations
- Target Compound: The 1-cyanocyclopentyl group introduces a rigid, polar nitrile moiety. The cyclopentyl ring may enhance binding pocket compatibility via hydrophobic interactions, while the nitrile could participate in hydrogen bonding or metabolic stability .
- Analog 3 (C19H26N4O4): Features a cyclopentyl(methyl)amino group.
- Analog 4 (CAS 7599-21-5) : Piperazine-containing acetamide. The piperazine ring introduces pH-dependent solubility and may improve target engagement through hydrogen bonding or cation-π interactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP* | Solubility Profile |
|---|---|---|---|---|---|
| Target Compound | C20H23N5O4 | ~397.43 | Nitrile, methoxyphenyl, imidazolidinone | 2.1–2.5 | Moderate (polar aprotic solvents) |
| Analog 1 (CAS 957011-64-2) | C14H14ClN3O4 | 323.73 | Chloro, methoxyphenyl | 1.8–2.2 | Low (organic solvents) |
| Analog 2 (CAS 1423032-75-0) | C13H12Cl2N2O4 | 331.16 | Dichlorophenyl, carboxylic acid | 1.5–1.9 | High (aqueous buffers) |
| Analog 3 (C19H26N4O4) | C19H26N4O4 | 374.43 | Cyclopentyl(methyl)amino | 2.3–2.7 | Low (lipid membranes) |
*logP values estimated via QSPR models.
Key Observations:
- The target’s nitrile group reduces logP compared to Analog 3’s hydrophobic cyclopentyl(methyl)amino group.
- Analog 2’s carboxylic acid significantly lowers logP, favoring aqueous solubility but limiting blood-brain barrier penetration.
- The methoxyphenyl group in the target and Analog 1 enhances solubility relative to chlorophenyl analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of cyanocyclopentylamine with activated intermediates. Key steps include:
- Refluxing in glacial acetic acid with controlled temperature (e.g., 80–100°C) to promote cyclization .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purification via recrystallization from ethanol/water mixtures to isolate the acetamide product .
- Critical Parameters : Maintain pH < 3 during acidic workup to prevent decomposition of the imidazolidinone core .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and stereochemistry. For example, the methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 426.18) .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 54.8–77.5° for related acetamides) .
Q. How can researchers address low yields during the final recrystallization step?
- Methodological Answer :
- Optimize solvent polarity (e.g., switch from ethanol to acetonitrile/water mixtures) to improve solubility .
- Use slow cooling (0.5°C/min) to enhance crystal nucleation .
- Pre-purify crude product via flash chromatography (silica gel, dichloromethane/methanol gradient) to remove impurities .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify steric hindrance in the cyanocyclopentyl group .
- Reaction Path Search : Apply in silico screening (e.g., ICReDD’s workflow) to predict optimal catalysts (e.g., DMAP) for imidazolidinone formation .
- Solvent Optimization : Simulate solvation effects with COSMO-RS to select solvents maximizing reaction rates (e.g., DMF vs. THF) .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both fluorescence-based (e.g., tryptophan quenching) and radiometric assays (e.g., -ATP incorporation) .
- Purity Reassessment : Perform HPLC-MS to detect trace impurities (e.g., <0.1% unreacted maleimide) that may interfere with assays .
- Structural Analog Testing : Compare with derivatives lacking the methoxyphenyl group to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups) .
- Pharmacokinetic Profiling : Assess logP (octanol/water partitioning) and metabolic stability (e.g., liver microsome assays) to correlate hydrophobicity with bioavailability .
- Target Engagement : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) against proposed targets (e.g., kinase X) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
